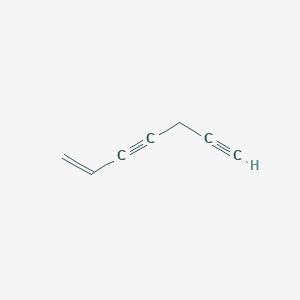
Hept-1-ene-3,6-diyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hept-1-ene-3,6-diyne is an organic compound with the molecular formula C₇H₆. It is characterized by the presence of both a double bond (ene) and two triple bonds (diyne) within its seven-carbon chain. This unique structure makes it a valuable compound in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hept-1-ene-3,6-diyne can be synthesized through various methods, including:
Alkyne Coupling Reactions: One common method involves the coupling of terminal alkynes using palladium or copper catalysts.
Dehydrohalogenation: Another approach is the dehydrohalogenation of suitable precursors under basic conditions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Hept-1-ene-3,6-diyne undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, yielding alkenes or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: Halogenation reactions often use halogens like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Alkenes and alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
Hept-1-ene-3,6-diyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Hept-1-ene-3,6-diyne involves its ability to participate in various chemical reactions due to the presence of reactive triple bonds. These bonds can interact with different molecular targets and pathways, leading to the formation of diverse products .
Comparison with Similar Compounds
Hept-1-ene-4,6-diyne: Similar structure with triple bonds at different positions.
Hept-6-en-1,3-diyne: Another isomer with a different arrangement of double and triple bonds.
Uniqueness: Hept-1-ene-3,6-diyne is unique due to its specific arrangement of double and triple bonds, which imparts distinct reactivity and makes it a versatile compound in organic synthesis .
Properties
CAS No. |
89794-00-3 |
|---|---|
Molecular Formula |
C7H6 |
Molecular Weight |
90.12 g/mol |
IUPAC Name |
hept-1-en-3,6-diyne |
InChI |
InChI=1S/C7H6/c1-3-5-7-6-4-2/h1,4H,2,5H2 |
InChI Key |
YSXKMHSDAWROIC-UHFFFAOYSA-N |
Canonical SMILES |
C=CC#CCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















